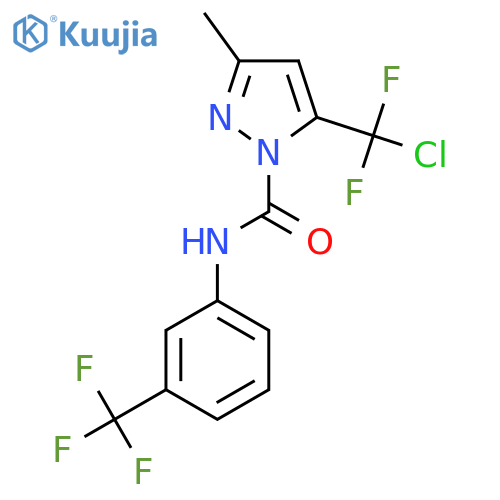

Cas no 306979-30-6 (5-(Chloro(difluoro)methyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide)

306979-30-6 structure

商品名:5-(Chloro(difluoro)methyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide

CAS番号:306979-30-6

MF:C13H9ClF5N3O

メガワット:353.675079107285

CID:5025446

5-(Chloro(difluoro)methyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- 5-(Chloro(difluoro)methyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide

- 5-(chlorodifluoromethyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide

- 5-(chlorodifluoromethyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide

-

- インチ: 1S/C13H9ClF5N3O/c1-7-5-10(12(14,15)16)22(21-7)11(23)20-9-4-2-3-8(6-9)13(17,18)19/h2-6H,1H3,(H,20,23)

- InChIKey: VAIJXZJUNZTQST-UHFFFAOYSA-N

- ほほえんだ: ClC(C1=CC(C)=NN1C(NC1=CC=CC(C(F)(F)F)=C1)=O)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 2

- 複雑さ: 448

- トポロジー分子極性表面積: 46.9

- 疎水性パラメータ計算基準値(XlogP): 4

5-(Chloro(difluoro)methyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1671413-5mg |

5-(Chlorodifluoromethyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide |

306979-30-6 | 98% | 5mg |

¥537.00 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1671413-1mg |

5-(Chlorodifluoromethyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide |

306979-30-6 | 98% | 1mg |

¥546.00 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1671413-2mg |

5-(Chlorodifluoromethyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide |

306979-30-6 | 98% | 2mg |

¥536.00 | 2024-08-02 |

5-(Chloro(difluoro)methyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

306979-30-6 (5-(Chloro(difluoro)methyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide) 関連製品

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量